N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-6-carboxamide
Description
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-6-carboxamide is a bis-indole derivative featuring two substituted indole moieties linked via a carboxamide group. The compound is characterized by a methoxyethyl substitution at the 1-position of the first indole ring and a methyl group at the 1-position of the second indole ring.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-23-10-8-15-6-7-16(14-20(15)23)21(25)22-18-4-3-5-19-17(18)9-11-24(19)12-13-26-2/h3-11,14H,12-13H2,1-2H3,(H,22,25) |
InChI Key |
CLDAMWXZUYPJNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Biological Activities
Research indicates that N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-6-carboxamide exhibits several significant biological activities:
- Anti-inflammatory Properties : The compound has shown potential in inhibiting enzymes involved in inflammatory processes, suggesting its application in managing inflammatory diseases.
- Antimicrobial Activity : Studies have demonstrated that derivatives of indole compounds can possess antimicrobial properties, which may extend to this compound as well. Its structural characteristics may enhance its interaction with microbial targets .
- Anticancer Activity : The compound's ability to modulate cellular signaling pathways indicates potential as an anticancer agent. Preliminary investigations into its cytotoxic effects on cancer cell lines have shown promise .
Case Study 1: Anti-inflammatory Effects
A study investigated the compound's ability to inhibit specific enzymes linked to inflammation. The results indicated a dose-dependent inhibition, supporting its potential use in therapeutic applications for inflammatory conditions.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly against breast and colon cancer cells. Further molecular docking studies suggested that the compound binds effectively to key proteins involved in tumor progression .
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential targets include receptors, enzymes, or cellular pathways influenced by the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from the provided evidence:
Structural and Functional Analysis
Core Heterocycle Variations :
- The target compound’s bis-indole scaffold is distinct from benzothiazole (Y043-2283) or thiazole (A-836,339) hybrids. Indole derivatives generally exhibit better membrane permeability due to aromatic stacking, whereas benzothiazoles may enhance metabolic stability via sulfur atom interactions .
- Indole-6-carboxamide (target and compound) vs. indole-3-carboxamide (): The carboxamide position influences binding orientation. For example, indole-6-carboxamides may favor interactions with hydrophobic pockets in enzymes, while indole-3-carboxamides are common in kinase inhibitors .
Substituent Effects: Methoxyethyl Group: Present in the target and Y043-2283, this substituent improves aqueous solubility compared to hydrophobic groups (e.g., piperidinyl in ). Methoxyethyl may also reduce cytochrome P450-mediated metabolism . Methyl vs.
Synthetic Approaches :
- Carboxamide bonds in the target and analogs are typically formed using coupling reagents like HATU () or EDC (). Purification often involves silica gel chromatography ().
- Reductive amination () and cyclopropane functionalization () are critical for introducing nitrogen- and cyclopropane-containing substituents, respectively.
Conversely, the target’s methoxyethyl group may favor peripheral action . The benzothiazole in Y043-2283 could confer fluorescence properties, useful in imaging probes .
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-6-carboxamide, also known by its CAS number 1324087-43-5, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O2 |
| Molecular Weight | 347.42 g/mol |
| LogP | 3.3378 |
| Polar Surface Area | 35.73 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
This compound exhibits biological activity primarily through interactions with melatonin receptors and other G-protein coupled receptors (GPCRs). Research indicates that compounds structurally similar to this indole derivative can act as agonists or antagonists at these receptors, influencing various physiological processes such as circadian rhythms, immune response, and cellular proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, related compounds have demonstrated significant tumor growth inhibition in xenograft models of head and neck cancer, suggesting a promising avenue for therapeutic development against malignancies resistant to conventional treatments .
Case Study: Tumor Inhibition
In a study evaluating the efficacy of indole derivatives against cancer cell lines, it was found that certain structural modifications led to enhanced antiproliferative effects. Specifically, compounds with methoxy substituents showed improved binding affinity to cancer-related targets, leading to increased cytotoxicity in vitro .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Indole derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.012 μM against resistant strains, indicating potent antimicrobial activity .
Summary of Biological Evaluations
A review of literature provides insight into the biological evaluations conducted on indole derivatives:
Q & A
Q. Key Considerations :
- Stoichiometric ratios (e.g., 1.1 equiv of carbonyl precursor) are critical to minimize unreacted starting material .
- Purity can be verified via HPLC (>97% purity thresholds are standard for pharmacological studies) .
Basic: What analytical techniques are essential for structural characterization?
Answer:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL/SHELXS) for resolving crystal structures, particularly to confirm the carboxamide linkage and substituent orientations. This is critical for identifying polymorphism or solvate formation .
- NMR Spectroscopy : - and -NMR are used to verify methyl/methoxyethyl group positions and indole ring substitution patterns. For example, methoxy protons typically resonate at δ 3.2–3.5 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] peaks) and detects synthetic byproducts .
Advanced: How can researchers resolve contradictions in crystallographic vs. spectroscopic data?
Answer:
Discrepancies often arise from:
- Dynamic disorder in crystals : Use SHELXL's TWIN/BASF commands to model twinning or refine disorder parameters .
- Tautomerism in solution : Compare NMR data (e.g., -NMR coupling constants) with computed DFT structures to identify dominant tautomers.
- Polymorphism : Screen multiple crystallization solvents (e.g., DMF vs. ethanol) to isolate stable polymorphs and validate via powder XRD .
Advanced: What strategies improve synthetic yield of the carboxamide linkage?
Answer:
- Activation of Carboxylic Acid : Use EDCI/HOBt coupling agents to enhance reactivity of the indole-6-carboxylic acid precursor .
- Solvent Optimization : Replace acetic acid with DMF in later stages to reduce side reactions (e.g., esterification) .
- Temperature Control : Lower reaction temperatures (60–80°C) minimize decomposition of heat-sensitive methoxyethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
